Regioisomer Selectivity: 3-Bromo vs. 4-Bromo
Methyl 3-bromo-2,6-difluorobenzoate (CAS 1378875-92-3) and its 4-bromo regioisomer (methyl 4-bromo-2,6-difluorobenzoate, CAS 773139-36-9) represent the two primary commercially available bromo-difluorobenzoate ester scaffolds . The fundamental differentiation lies in regiochemistry: the 3-bromo isomer positions the reactive C-Br bond at the meta-position relative to the ester group, while the 4-bromo isomer places it at the para-position. In Suzuki-Miyaura or Negishi coupling reactions, this regiochemical difference determines the connectivity of the aryl-aryl or aryl-alkyl bond in the final product, producing structurally distinct downstream molecules . For medicinal chemistry programs targeting specific substitution patterns on the benzoate core, the two regioisomers are not interchangeable—selection of the incorrect isomer would yield a compound with the coupling partner attached at the wrong ring position, fundamentally altering the target molecule's geometry and potentially its biological activity.
| Evidence Dimension | Regiochemistry of bromine substitution |
|---|---|
| Target Compound Data | 3-bromo substitution (meta to ester) |
| Comparator Or Baseline | Methyl 4-bromo-2,6-difluorobenzoate: 4-bromo substitution (para to ester) |
| Quantified Difference | Regioisomeric substitution position: C3 vs. C4 |
| Conditions | Structural comparison; regiochemistry dictates coupling site in cross-coupling reactions |
Why This Matters
Procurement of the incorrect regioisomer would produce a structurally distinct final compound with potentially different biological or physicochemical properties, making this a critical selection criterion for scaffold-based drug discovery.
